molecular formula C66H102N18O15S B010991 Substance P, pro(9)-met(O2)(11)- CAS No. 110880-54-1

Substance P, pro(9)-met(O2)(11)-

Cat. No.: B010991
CAS No.: 110880-54-1
M. Wt: 1419.7 g/mol
InChI Key: CIAZADKEBGTART-RZGVDQIZSA-N
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Description

Substance P, pro(9)-met(O2)(11)- is a modified form of the neuropeptide Substance P. Substance P is an 11 amino acid neuropeptide that belongs to the tachykinin family and functions as a neurotransmitter and neuromodulator. It is primarily involved in processes such as nociception (pain perception) and inflammation . The modified form, pro(9)-met(O2)(11)-, indicates specific substitutions at the 9th and 11th positions of the peptide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Substance P, pro(9)-met(O2)(11)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific substitutions at the 9th and 11th positions are introduced during the synthesis process using protected amino acid derivatives. The reaction conditions generally include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of Substance P, pro(9)-met(O2)(11)-, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), which separates the desired product from impurities based on differences in their chemical properties .

Chemical Reactions Analysis

Types of Reactions

Substance P, pro(9)-met(O2)(11)-, can undergo various chemical reactions, including:

    Oxidation: The methionine residue at the 11th position can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Methionine sulfoxide at the 11th position.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Substance P, pro(9)-met(O2)(11)-, has a wide range of scientific research applications:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling, particularly in pain perception and inflammation.

    Medicine: Explored as a potential therapeutic agent for pain management and inflammatory diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Substance P, pro(9)-met(O2)(11)-, exerts its effects by binding to the neurokinin 1 receptor (NK1R), a G-protein coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to the release of various neurotransmitters and cytokines. This activation results in the modulation of pain perception and inflammatory responses. The specific substitutions at the 9th and 11th positions may alter the binding affinity and efficacy of the peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Substance P, pro(9)-met(O2)(11)-, is unique due to its specific substitutions, which may confer different biological activities and receptor binding affinities compared to other tachykinin peptides. These modifications can be exploited to develop targeted therapies with improved efficacy and reduced side effects .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfonyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H102N18O15S/c1-39(2)36-47(58(90)75-43(55(71)87)29-35-100(3,98)99)80-62(94)52-24-15-34-84(52)65(97)49(38-41-18-8-5-9-19-41)81-59(91)48(37-40-16-6-4-7-17-40)79-57(89)44(25-27-53(69)85)76-56(88)45(26-28-54(70)86)77-60(92)51-23-14-33-83(51)64(96)46(21-10-11-30-67)78-61(93)50-22-13-32-82(50)63(95)42(68)20-12-31-74-66(72)73/h4-9,16-19,39,42-52H,10-15,20-38,67-68H2,1-3H3,(H2,69,85)(H2,70,86)(H2,71,87)(H,75,90)(H,76,88)(H,77,92)(H,78,93)(H,79,89)(H,80,94)(H,81,91)(H4,72,73,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAZADKEBGTART-RZGVDQIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H102N18O15S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149404
Record name Substance P, pro(9)-met(O2)(11)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1419.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110880-54-1
Record name Substance P, pro(9)-met(O2)(11)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110880541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Substance P, pro(9)-met(O2)(11)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60149404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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